1-Deoxy-1-morpholino-D-fructose

Overview

Description

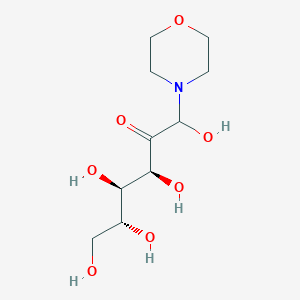

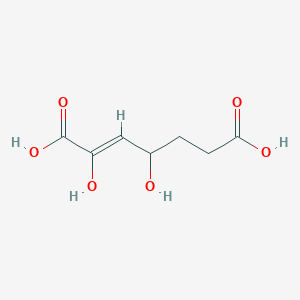

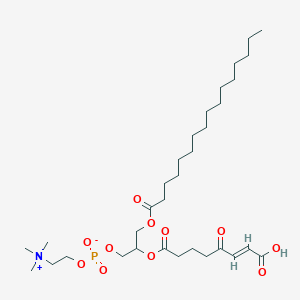

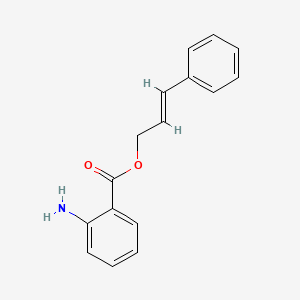

1-Deoxy-1-morpholino-D-fructose is a derivative of D- (-)-Fructose, where the hydroxyl group at the first carbon is replaced by a morpholino group. This compound is an analog of the 1-deoxy-1-amino-fructose radical found in glycated proteins. It is primarily used as a standard in fructosamine assays to determine the concentration of glycated proteins in serum samples .

Mechanism of Action

Target of Action

1-Deoxy-1-morpholino-D-fructose (DMF) is an analog of the 1-desoxy-1-amino-fructose radical found in glycated proteins . It primarily targets these proteins, which are formed when glucose binds to a protein, mainly albumin, in a process called glycation .

Mode of Action

DMF interacts with its targets, the glycated proteins, by mimicking the structure of 1-desoxy-1-amino-fructose . This allows DMF to bind to the same sites on the proteins as the 1-desoxy-1-amino-fructose radical would, effectively blocking the glycation process .

Biochemical Pathways

The primary biochemical pathway affected by DMF is the formation of advanced glycation end products (AGEs). AGEs are proteins or lipids that become glycated after exposure to sugars. They are implicated in various pathologies, including diabetes, aging, and neurodegenerative diseases . By blocking the glycation process, DMF can potentially inhibit the formation of AGEs .

Pharmacokinetics

It is known that dmf is soluble in methanol , which suggests that it may be well-absorbed in the body

Result of Action

The primary molecular effect of DMF’s action is the prevention of protein glycation, thereby inhibiting the formation of AGEs . This can have various cellular effects, depending on the specific proteins that are prevented from becoming glycated. For example, preventing the glycation of albumin could potentially improve its function and stability .

Action Environment

The action of DMF can be influenced by various environmental factors. For instance, the pH level can affect the glycation process and, therefore, the efficacy of DMF . Additionally, the presence of other compounds, such as other sugars or proteins, could potentially affect the stability and efficacy of DMF. More research is needed to fully understand how environmental factors influence the action of DMF.

Biochemical Analysis

Biochemical Properties

1-Deoxy-1-morpholino-D-fructose plays a significant role in biochemical reactions, especially in the context of glycation. Glycation is a non-enzymatic reaction where sugars react with proteins or lipids, leading to the formation of advanced glycation end products (AGEs). This compound is an analog of the 1-deoxy-1-amino-fructose radical found in glycated proteins . It interacts with various enzymes and proteins involved in glycation, such as fructosamine-3-kinase, which phosphorylates fructosamines, leading to their degradation .

Cellular Effects

This compound influences various cellular processes, particularly those related to glycation. It has been demonstrated to be a standard in the fructosamine assay for determining the concentration of glycated proteins in serum samples . The compound affects cell metabolism by participating in the formation of AGEs, which can alter cell signaling pathways, gene expression, and cellular metabolism . These changes can lead to cellular dysfunction and contribute to the development of diseases such as diabetes and neurodegenerative disorders .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its involvement in glycation reactions. The compound binds to proteins, forming Schiff bases and Amadori products, which are early glycation products . These products can further react to form AGEs, which can cross-link with proteins, altering their structure and function . The formation of AGEs can lead to the activation of various signaling pathways, including those involving receptor for advanced glycation end products (RAGE), which can trigger inflammatory responses and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at -20°C, but its stability can be affected by factors such as temperature and pH . Over time, this compound can degrade, leading to a decrease in its effectiveness in glycation assays . Long-term exposure to the compound can result in the accumulation of AGEs, which can have lasting effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound can effectively participate in glycation reactions without causing significant adverse effects . At high doses, this compound can lead to the excessive formation of AGEs, which can cause toxic effects and contribute to the development of diseases such as diabetes and cardiovascular disorders .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycation. It interacts with enzymes such as fructosamine-3-kinase, which phosphorylates fructosamines, leading to their degradation . The compound can also affect metabolic flux by altering the levels of metabolites involved in glycation reactions . These changes can impact overall cellular metabolism and contribute to the development of metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can localize to specific compartments, where it participates in glycation reactions . The distribution of the compound can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

This compound can localize to various subcellular compartments, including the cytoplasm and organelles involved in glycation reactions . The compound’s activity and function can be influenced by its subcellular localization, as it can interact with specific proteins and enzymes within these compartments . Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Deoxy-1-morpholino-D-fructose can be synthesized through the reaction of D-fructose with morpholine under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product. The reaction conditions may vary, but a common method involves heating the reactants in the presence of an acid catalyst to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form. The final product is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-1-morpholino-D-fructose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The morpholino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1-Deoxy-1-morpholino-D-fructose has several scientific research applications:

Chemistry: It is used as a calibrant in fructosamine assays to measure glycated proteins in serum samples.

Biology: The compound is utilized in studies related to glycosylation reactions and the development of glycation assays.

Medicine: It plays a role in drug development for diseases involving impaired glycosylation, such as Congenital Disorders of Glycosylation.

Comparison with Similar Compounds

1-Deoxy-1-amino-D-fructose: An analog with an amino group instead of a morpholino group.

1-Deoxy-1-thio-D-fructose: Contains a thio group in place of the morpholino group.

1-Deoxy-1-alkyl-D-fructose: Substituted with various alkyl groups.

Uniqueness: 1-Deoxy-1-morpholino-D-fructose is unique due to its morpholino substitution, which provides distinct chemical and biological properties. This substitution enhances its stability and reactivity in glycosylation reactions, making it a valuable tool in research and industrial applications .

Properties

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-morpholin-4-ylhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6/c12-6-8(14)10(16)9(15)7(13)5-11-1-3-17-4-2-11/h8-10,12,14-16H,1-6H2/t8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPANQHVKLYKLEB-OPRDCNLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6291-16-3 | |

| Record name | 1-Deoxy-1-morpholinofructose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-Deoxy-1-morpholino-D-fructose (DMF) in fructosamine assays?

A: DMF serves as a standard in fructosamine assays, which are used to quantify glycated proteins, particularly for monitoring blood glucose control in diabetic patients. [, ] These assays rely on the reaction of glycated proteins with nitroblue tetrazolium (NBT) under alkaline conditions, leading to the formation of a colored product that can be measured spectrophotometrically. DMF, being a stable ketoamine analog of the fructosamine adduct, mimics the reactivity of glycated proteins in this reaction, allowing for the construction of calibration curves and determination of fructosamine concentrations in samples. [, , ]

Q2: How does the concentration of nitroblue tetrazolium (NBT) affect the accuracy of fructosamine assays when using DMF as a standard?

A: Studies indicate that the reactivity of DMF with NBT is more sensitive to changes in NBT concentration compared to the reactivity of protein-bound ketoamines (fructosamines). [] Increasing the NBT concentration or decreasing the sample volume can lead to lower measured values for serum fructosamine. This highlights the importance of optimizing the NBT concentration and sample-to-reagent ratio to ensure accurate and reliable results when using DMF as a standard in fructosamine assays. []

Q3: Can this compound generate superoxide, and what are the potential implications?

A: Research suggests that DMF, unlike free glucose, can generate superoxide radicals (O2-) in vitro, even at physiological pH (7.4), although at a slower rate than at alkaline pH. [] This finding is significant because superoxide is a reactive oxygen species implicated in oxidative stress and cellular damage. The ability of DMF, as an analog of the fructosamine adduct, to generate superoxide supports the hypothesis that glycated proteins could contribute to oxidative stress in vivo, potentially playing a role in the long-term complications associated with diabetes mellitus. []

Q4: How does the measurement of glycated fibrinogen using DMF compare to other methods for monitoring blood glucose control in diabetic patients?

A: A study demonstrated a method for measuring glycated fibrinogen (G-Fbg) that involved separating fibrinogen from plasma, digesting it, and then measuring the released DMF using a fructosamine assay. [] This method showed a strong correlation between G-Fbg levels and furosine, a specific marker of glycated lysine residues. Importantly, G-Fbg values were significantly higher in diabetic patients compared to healthy individuals, and correlated with blood glucose levels over different time periods. [] This suggests that measuring G-Fbg using this DMF-based method could be a valuable tool for monitoring short-term blood glucose control in diabetic patients.

Q5: Is there a reliable method for synthesizing this compound for use in laboratory settings?

A: A modified version of the Hodge method has been proposed for synthesizing DMF. [] This method has been shown to produce DMF with an infrared absorption spectrum comparable to commercially available DMF, suggesting its reliability. [] The availability of a simple and reliable synthesis method could be beneficial for laboratories conducting fructosamine assays or other research involving DMF.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)

![N-[(3-methyl-6-imidazo[2,1-b]thiazolyl)methyl]-1-propanesulfonamide](/img/structure/B1236723.png)